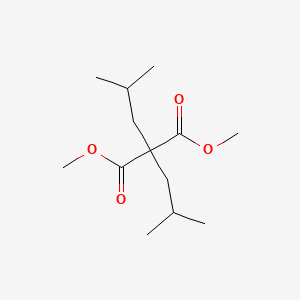

Dimethyl 2,2-diisobutylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2,2-bis(2-methylpropyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDGXIKDYLSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl 2,2-diisobutylmalonate, a dialkylated malonic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. This document delves into the mechanistic underpinnings of the synthesis, provides a detailed, field-tested experimental protocol, and addresses common challenges and optimization strategies. By grounding the protocol in the principles of the malonic ester synthesis, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot it for their specific needs.

Introduction and Strategic Overview

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, allowing for the conversion of alkyl halides into carboxylic acids with a two-carbon extension.[1] A significant advantage of this methodology is the potential for sequential alkylation of the acidic methylene protons of a malonic ester, enabling the synthesis of α,α-disubstituted acetic acid derivatives.[2] this compound is a symmetrically disubstituted malonate, the synthesis of which provides an excellent case study in the strategic execution of a dialkylation reaction.

The synthesis of this compound is most effectively achieved through a stepwise dialkylation of dimethyl malonate. This approach involves the sequential introduction of two isobutyl groups onto the α-carbon of the malonate ester. A two-step process is often preferred over a one-pot dialkylation to ensure better control over the reaction and to minimize the formation of mono-alkylated byproducts, especially when dealing with less reactive or sterically hindered alkyl halides.[3]

This guide will focus on a robust, two-step protocol adapted from established methodologies, utilizing sodium methoxide as the base and isobutyl bromide as the alkylating agent.[4]

Synthetic Workflow Overview

Caption: A high-level overview of the two-step synthesis of this compound.

Mechanistic Insights: The Rationale for Stepwise Dialkylation

The acidity of the α-protons of dimethyl malonate (pKa ≈ 13) is a consequence of the resonance stabilization of the resulting enolate anion by the two adjacent carbonyl groups.[5] This allows for facile deprotonation by a moderately strong base like sodium methoxide.

Step 1: Formation of the Mono-alkylated Intermediate

The first step involves the deprotonation of dimethyl malonate to form a nucleophilic enolate. This enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with isobutyl bromide to yield dimethyl isobutylmalonate. It is crucial to use stoichiometric amounts of the base and alkylating agent to favor mono-alkylation.[6]

Step 2: The Second Alkylation – A Change in Environment

The remaining α-proton on the mono-alkylated intermediate is also acidic, but slightly less so than the starting material due to the electron-donating effect of the isobutyl group. To drive the second alkylation to completion, a second deprotonation and alkylation step is performed.

The protocol detailed in this guide involves a solvent change from methanol to toluene for the second step.[4] This is a critical process consideration. The methanol generated during the second deprotonation can act as a proton source, leading to an equilibrium that may not favor the enolate of the mono-alkylated species. By removing the methanol and switching to an aprotic solvent like toluene, Le Châtelier's principle is leveraged to drive the deprotonation to completion, thus facilitating the second SN2 reaction.

Experimental Protocol

This protocol is adapted from a patented procedure and reflects best practices for malonic ester dialkylation.[4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dimethyl Malonate | 132.12 | 198 g | 1.50 | Reagent grade |

| Sodium Methoxide | 54.02 | 81 g (1st step) | 1.50 | Handle with care, moisture sensitive |

| 81 g (2nd step) | 1.50 | |||

| Isobutyl Bromide | 137.02 | 205.5 g (1st step) | 1.50 | Reagent grade |

| 205.5 g (2nd step) | 1.50 | |||

| Anhydrous Methanol | 32.04 | 600 mL | - | Solvent for step 1 |

| Toluene | 92.14 | 600 mL | - | Solvent for step 2 |

| 20% Hydrochloric Acid | - | As needed | - | For work-up |

Step-by-Step Procedure

Step 1: Synthesis of Dimethyl Isobutylmalonate

-

Reaction Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

-

Base and Substrate Addition: Charge the flask with 600 mL of anhydrous methanol and 81 g (1.50 mol) of sodium methoxide. Heat the mixture to reflux with stirring.

-

Enolate Formation: Slowly add 198 g (1.50 mol) of dimethyl malonate via the dropping funnel. Maintain reflux for 3-4 hours to ensure complete enolate formation.

-

First Alkylation: While maintaining a gentle reflux, add 205.5 g (1.50 mol) of isobutyl bromide dropwise over approximately 2 hours.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for another 16 hours.

-

Solvent Removal: After the reaction period, cool the mixture and remove the methanol under reduced pressure.

Step 2: Synthesis of this compound

-

Solvent Exchange: To the residue from Step 1, add 600 mL of toluene. Filter to remove any insoluble salts (sodium bromide).

-

Second Deprotonation: Add a fresh portion of 81 g (1.50 mol) of sodium methoxide to the toluene solution. Heat the mixture and distill under reduced pressure (approx. 0.085 MPa) to remove the methanol generated from the deprotonation.

-

Second Alkylation: Once the methanol has been removed, slowly add the second portion of 205.5 g (1.50 mol) of isobutyl bromide dropwise over approximately 1 hour while maintaining reflux.

-

Reaction Completion: Continue to reflux the reaction mixture for 16 hours.

-

Work-up: Cool the reaction to room temperature. Slowly add 20% hydrochloric acid until the pH of the aqueous layer is approximately 4. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: The organic layer is subjected to fractional distillation under reduced pressure (20 mmHg). First, toluene is collected at 20-25 °C. The desired product, this compound, is then collected at 84-86 °C.[4]

Characterization of this compound

| Property | Value | Source |

| CAS Number | 1229311-50-5 | [7][8] |

| Molecular Formula | C13H24O4 | [7][8] |

| Molecular Weight | 244.33 g/mol | [7][8] |

| Boiling Point | Predicted: 243.3 ± 8.0 °C at 760 Torr | [8] |

| Density | Predicted: 0.973 ± 0.06 g/cm³ | [8] |

Spectroscopic Data (Representative for Dialkyl Malonates):

-

1H NMR: The absence of a signal in the 3.3-3.5 ppm region is the most telling feature, indicating the absence of the α-proton and thus successful dialkylation.[9] The spectrum would be expected to show signals corresponding to the methoxy protons of the ester groups (as a singlet) and the protons of the two isobutyl groups (as multiplets).

-

13C NMR: The spectrum should show a quaternary carbon signal for the α-carbon, along with signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the isobutyl groups.

-

IR Spectroscopy: The most prominent absorption would be the strong C=O stretching of the ester groups, typically appearing in the range of 1730-1760 cm-1.[9]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M+) at m/z = 244, along with characteristic fragmentation patterns for malonic esters.

Challenges and Optimization Strategies

The successful synthesis of this compound hinges on driving the dialkylation to completion while minimizing side reactions.

Common Side Reactions and Troubleshooting

Sources

- 1. Malonic Ester Synthesis [organic-chemistry.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthonix, Inc > 1229311-50-5 | this compound [synthonix.com]

- 4. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 5. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. appchemical.com [appchemical.com]

- 8. DiMethyl diisobutylMalonate | 1229311-50-5 [chemicalbook.com]

- 9. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dimethyl 2,2-diisobutylmalonate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 2,2-diisobutylmalonate

Introduction

This compound is a disubstituted derivative of dimethyl malonate, characterized by the presence of two isobutyl groups on the alpha-carbon. This structural feature, specifically the quaternary carbon at the 2-position, imparts significant steric hindrance and removes the acidic proton typically found in mono-substituted malonic esters. These characteristics make it a unique building block in organic synthesis, particularly for the construction of complex molecules with sterically demanding centers. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications for researchers and professionals in drug development and chemical sciences.

Molecular and Physical Properties

The defining feature of this compound is its sterically congested nature, which influences its physical properties. Below is a summary of its key identifiers and physical data, compiled from available literature and estimations based on analogous compounds.

Table 1: Physical and Molecular Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | Dimethyl 2,2-diisobutylpropanedioate | Inferred from structure |

| Molecular Formula | C₁₃H₂₄O₄ | Based on structure |

| Molecular Weight | 244.33 g/mol | Calculated |

| CAS Number | Not explicitly assigned | A patent for "diisobutyl dimethyl malonate" exists, but a specific CAS for the 2,2-isomer is not readily found. |

| Boiling Point | 84-86 °C at 20 mmHg | [1] |

| Density | Data not available | For comparison, Dimethyl 2,2-diethylmalonate has a calculated density.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene, methanol. | Inferred from synthetic procedures.[1] |

| Appearance | Likely a colorless liquid | Based on analogous malonic esters. |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the absence of an acidic α-hydrogen and the presence of two ester functional groups.

-

Absence of Enolization: Unlike dimethyl malonate or its mono-alkylated derivatives, this compound cannot be deprotonated at the α-carbon with standard bases like sodium ethoxide.[3][4][5] This is because the α-carbon is a quaternary center. Consequently, it does not undergo further alkylation or acylation reactions at this position.

-

Hydrolysis (Saponification): The ester groups can be hydrolyzed under basic or acidic conditions to yield 2,2-diisobutylmalonic acid. This reaction is a standard transformation for esters.

-

Decarboxylation: Upon heating, the resulting 2,2-diisobutylmalonic acid can undergo decarboxylation, though typically at higher temperatures than monosubstituted malonic acids, to yield 4,4-dimethyl-2-isobutylpentanoic acid.

-

Transesterification: The methyl ester groups can be exchanged with other alcohols under appropriate catalytic conditions (acid or base), although the steric hindrance may slow the reaction rate compared to less substituted malonates.

Synthesis of this compound

The most direct route to this compound is through the sequential alkylation of dimethyl malonate, a classic example of the malonic ester synthesis.[3][4][5] A patented method details this two-step process.[1]

The synthesis proceeds in two distinct stages:

-

Mono-alkylation: Dimethyl malonate is first deprotonated with a suitable base, such as sodium methoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) in an SN2 reaction to form dimethyl 2-isobutylmalonate.

-

Di-alkylation: The resulting dimethyl 2-isobutylmalonate still possesses one acidic α-hydrogen. A second deprotonation with a base, followed by reaction with another equivalent of an isobutyl halide, yields the target this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented synthetic method.[1]

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous methanol

-

Toluene

-

20% Hydrochloric acid

-

Standard glassware for reflux and distillation

Procedure:

Step 1: Synthesis of Dimethyl 2-isobutylmalonate (Intermediate)

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add anhydrous methanol and sodium methoxide.

-

Heat the mixture to reflux.

-

Slowly add dimethyl malonate dropwise to the refluxing mixture and continue to react for 3-4 hours.

-

Under reflux, slowly add one equivalent of isobutyl bromide dropwise over approximately 2 hours.

-

Maintain the reflux for an additional 16 hours to ensure complete mono-alkylation.

-

After the reaction, remove the methanol under reduced pressure.

Step 2: Synthesis of this compound

-

To the residue from Step 1, add toluene and filter out any insoluble materials.

-

Add a second equivalent of sodium methoxide to the filtrate.

-

Remove any methanol generated during this process by distillation under reduced pressure.

-

Slowly add a second equivalent of isobutyl bromide dropwise over approximately 1 hour.

-

Maintain the mixture at reflux for another 16 hours.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Slowly add 20% hydrochloric acid to the cooled reaction mixture until the pH reaches 4.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the crude product by vacuum distillation, collecting the fraction at 84-86 °C at 20 mmHg to obtain high-purity this compound.[1]

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred:

-

¹H NMR: The spectrum would lack a signal for an α-hydrogen. It would show a singlet for the two equivalent methoxy groups (-OCH₃), and signals corresponding to the two equivalent isobutyl groups (a doublet for the six methyl protons, a multiplet for the two methine protons, and a doublet for the four methylene protons).

-

¹³C NMR: The spectrum would show a signal for the quaternary α-carbon, a signal for the carbonyl carbons of the ester groups, a signal for the methoxy carbons, and signals for the carbons of the isobutyl groups.

-

IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups would be prominent.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns for the loss of methoxy and isobutyl groups.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motif is of significant interest to synthetic chemists.

-

Intermediate for Quaternary Carbon Centers: It serves as a valuable precursor for creating molecules with a quaternary carbon atom bearing two isobutyl groups. Such sterically hindered centers are important in medicinal chemistry for designing drug candidates with specific conformational properties.

-

Synthesis of Complex Carboxylic Acids: Through hydrolysis and decarboxylation, it can be converted into 2,2-diisobutylacetic acid derivatives, which are not easily accessible through other synthetic routes.

-

Fine Chemical Synthesis: The unique steric bulk can be exploited in the synthesis of specialty chemicals, flavors, and fragrances where specific molecular architectures are desired.[6] The general class of malonic esters is widely used in the synthesis of pharmaceuticals, including barbiturates.[7]

Conclusion

References

-

PubChem. Diethyl isobutylmalonate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl malonate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl allylisobutylmalonate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Organic Syntheses. SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. [Link]

-

ChemBK. DIBUTYL MALONATE. [Link]

-

PubChem. Di-tert-butyl malonate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl diethylmalonate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl dimethylmalonate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl butylmalonate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl isopropylmalonate. National Center for Biotechnology Information. [Link]

-

ChemBK. ISOBUTYL DIMETHYLMALONATE. [Link]

-

Ataman Kimya. DIMETHYL MALONATE. [Link]

-

Wikipedia. Dimethyl malonate. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

- Google Patents.

-

Wikipedia. Malonic ester synthesis. [Link]

-

ResearchGate. Application of dithiomalonates as malonate surrogates in the creation of stereogenic centers. [Link]

- Google Patents.

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

-

University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

Sources

- 1. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 2. Dimethyl diethylmalonate | C9H16O4 | CID 117935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2-diisobutylmalonate is a dialkylated malonic ester derivative of significant interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center flanked by two ester functionalities and substituted with two isobutyl groups, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, spectroscopic signature, and potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Properties

CAS Number: 1229311-50-5

Molecular Formula: C₁₃H₂₄O₄

Molecular Weight: 244.33 g/mol

IUPAC Name: Dimethyl 2,2-bis(2-methylpropyl)propanedioate

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 243.3 ± 8.0 °C at 760 Torr | Calculated |

| Density | 0.973 ± 0.06 g/cm³ | Calculated |

| Solubility | Very slightly soluble (0.32 g/L) at 25 °C | Calculated |

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis. This classic and versatile method allows for the sequential alkylation of the acidic α-carbon of a malonic ester.

Reaction Principle

The synthesis involves the deprotonation of dimethyl malonate using a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with an isobutyl halide. The process is repeated to introduce the second isobutyl group, yielding the desired 2,2-disubstituted product.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

A representative procedure for the synthesis of this compound is adapted from a patented method.[1]

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous methanol

-

Toluene

-

20% Dilute hydrochloric acid

Procedure:

-

First Alkylation:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add anhydrous methanol and sodium methoxide.

-

Heat the mixture to reflux and add dimethyl malonate dropwise. The reaction is typically allowed to proceed for 3-4 hours.

-

Under gentle reflux, slowly add isobutyl bromide. Maintain reflux for approximately 16 hours.

-

After the reaction, remove methanol under reduced pressure.

-

-

Second Alkylation:

-

To the residue, add toluene and filter any insoluble materials.

-

Add a fresh portion of sodium methoxide. Remove any methanol generated during the reaction by distillation under reduced pressure.

-

Slowly add a second equivalent of isobutyl bromide and maintain at reflux for another 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully add 20% dilute hydrochloric acid to adjust the pH to 4.

-

Separate the organic layer.

-

Purify the product by vacuum distillation, collecting the fraction at 84-86 °C (at 20 mmHg).[1]

-

Expert Insights: The choice of a strong base like sodium methoxide is crucial for the complete deprotonation of the α-carbon of dimethyl malonate. The stepwise addition of the alkylating agent can help control the reaction and minimize side products. The use of toluene in the second step facilitates a higher reaction temperature and aids in the removal of methanol.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7 ppm, corresponding to the six equivalent protons of the two methyl ester groups.

-

Methylene Protons (-CH₂-): A doublet is anticipated for the four protons of the two methylene groups in the isobutyl chains.

-

Methine Proton (-CH-): A multiplet (nonet) would be observed for the two methine protons of the isobutyl groups.

-

Methyl Protons (-CH(CH₃)₂): A doublet is expected for the twelve equivalent protons of the four methyl groups in the isobutyl chains.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Quaternary Carbon (C-2): A signal for the central carbon atom bonded to the two isobutyl groups and two carboxyl groups.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Isobutyl Carbons: Distinct signals for the methylene, methine, and methyl carbons of the isobutyl groups.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, characteristic of the ester carbonyl groups.

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

Mass Spectrometry

In mass spectrometry, this compound would likely exhibit fragmentation patterns involving the loss of alkoxy groups (-OCH₃) and the isobutyl side chains.

Applications in Drug Development

Dialkylated malonic esters are important intermediates in medicinal chemistry. The quaternary center they provide is a common motif in various bioactive molecules.

Role as a Synthetic Scaffold

This compound can serve as a precursor to a variety of functional groups. For instance, the ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides, or other derivatives. The entire malonate moiety can be a precursor to gem-dimethyl groups or other sterically hindered centers in a target molecule.

Potential in Lead Optimization

In drug discovery, the isobutyl groups of this compound can be valuable for probing the hydrophobic pockets of target proteins. The ability to synthesize a range of 2,2-dialkylated malonates allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization. The steric bulk of the two isobutyl groups can also influence the conformational preferences of a molecule, which can be critical for its biological activity.

The malonic ester synthesis provides a reliable method for accessing these valuable building blocks, enabling the synthesis of novel compounds for biological screening.

Conclusion

This compound is a synthetically useful compound with a well-defined pathway for its preparation. Its structural features make it a valuable tool for chemists, particularly those in the pharmaceutical industry, for the construction of complex and sterically demanding molecules. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective utilization in research and development.

References

- CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents.

Sources

Structure Elucidation of Dimethyl 2,2-diisobutylmalonate: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structure elucidation of Dimethyl 2,2-diisobutylmalonate, a sterically hindered dialkyl malonate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and multi-faceted analytical approach. By integrating insights from synthesis, purification, and advanced spectroscopic techniques, we present a self-validating methodology for the unambiguous confirmation of the molecular structure. This guide emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for reliable characterization.

Introduction: The Significance of Sterically Hindered Malonates

Malonic acid esters are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The introduction of bulky alkyl groups, such as isobutyl moieties, at the α-carbon creates significant steric hindrance. This structural feature can profoundly influence the reactivity, conformational preferences, and spectroscopic properties of the molecule. This compound, with its quaternary α-carbon flanked by two isobutyl groups, presents a unique case for structural analysis. Accurate and thorough characterization is paramount for its application in subsequent synthetic transformations where precise knowledge of its structure is critical for predicting reaction outcomes and ensuring the purity of the final products. This guide provides a logical workflow for the definitive structure elucidation of this compound.

Synthesis and Purification: Establishing a Pure Analytical Sample

The foundation of any successful structure elucidation is a pure sample. The synthesis of this compound is typically achieved through a dialkylation of dimethyl malonate.

Synthetic Pathway

The reaction proceeds via a nucleophilic substitution mechanism, where the enolate of dimethyl malonate, generated by a strong base, reacts with an isobutyl halide. The process is generally carried out in two sequential alkylation steps.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Enolate Formation (First Alkylation): To a solution of dimethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF), slowly add a strong base such as sodium hydride (NaH, 1.1 eq) or sodium methoxide (NaOMe, 1.1 eq) at 0 °C.

-

First Alkylation: After stirring for 30 minutes, add isobutyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Enolate Formation (Second Alkylation): Cool the reaction mixture back to 0 °C and add a second portion of the strong base (1.1 eq).

-

Second Alkylation: After 30 minutes, add a second equivalent of isobutyl bromide and allow the reaction to proceed at room temperature for another 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product will likely contain unreacted starting materials and the mono-alkylated intermediate. Purification by fractional distillation under reduced pressure or column chromatography on silica gel is essential to obtain a sample of high purity for spectroscopic analysis.

Spectroscopic Analysis: A Multi-Technique Approach

A combination of spectroscopic methods is employed to provide a comprehensive and unambiguous structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2960-2850 | Strong |

| C=O (ester) | Stretch | ~1735 | Strong |

| C-O (ester) | Stretch | 1300-1000 | Strong, often two bands |

The IR spectrum will be dominated by a strong carbonyl absorption around 1735 cm⁻¹, characteristic of a saturated ester.[1][2][3] The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the isobutyl groups. The C-O stretching region will likely show two distinct bands, further supporting the presence of the ester functional groups.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

-

Molecular Formula: C₁₃H₂₄O₄

-

Molecular Weight: 244.33 g/mol

-

Expected Molecular Ion (M⁺): m/z = 244

The fragmentation of dialkyl malonates is often characterized by the loss of the ester and alkyl groups.

Figure 2: Proposed key fragmentation pathways for this compound.

A prominent fragment is expected at m/z = 57, corresponding to the stable tertiary butyl cation formed from the isobutyl group. Other significant fragments would arise from the loss of a methoxy group (-OCH₃, m/z = 213) and a methoxycarbonyl group (-COOCH₃, m/z = 185).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for each type of proton in the isobutyl and methyl ester groups.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.7 | Singlet | 6H | -OCH₃ | Protons of the two equivalent methyl ester groups. |

| ~1.9 | Doublet | 4H | -CH₂- | Methylene protons of the two isobutyl groups, split by the adjacent methine proton. |

| ~1.8 | Multiplet | 2H | -CH- | Methine protons of the two isobutyl groups, split by the adjacent methyl and methylene protons. |

| ~0.9 | Doublet | 12H | -CH₃ | Methyl protons of the two isobutyl groups, split by the adjacent methine proton. |

The absence of any signal in the 3.3-3.5 ppm region, which would correspond to a proton on the α-carbon, is a key indicator of successful dialkylation.

The carbon NMR spectrum will show a signal for each unique carbon environment.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~171 | Carbonyl | C=O |

| ~58 | Quaternary | C₂ |

| ~52 | Methyl | -OCH₃ |

| ~47 | Methylene | -CH₂- |

| ~26 | Methine | -CH- |

| ~24 | Methyl | -CH₃ (isobutyl) |

The presence of a quaternary carbon signal around 58 ppm is definitive evidence for the 2,2-disubstituted nature of the malonate.

Integrated Structure Elucidation Workflow

The conclusive identification of this compound relies on the convergence of data from all analytical techniques.

Sources

A Guide to the Spectroscopic Characterization of Dimethyl 2,2-diisobutylmalonate

Introduction

Dimethyl 2,2-diisobutylmalonate is a dialkylated derivative of malonic acid, a class of compounds that serve as fundamental building blocks in organic synthesis. The controlled alkylation of malonic esters is a cornerstone of C-C bond formation, enabling the synthesis of a diverse array of complex molecules and pharmaceutical intermediates.[1] The synthesis of this compound typically proceeds via the sequential alkylation of dimethyl malonate with an isobutyl halide in the presence of a suitable base, such as sodium methoxide.[2][3]

Accurate structural elucidation and purity assessment are critical for drug development and quality control. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, explaining the underlying principles and experimental considerations essential for researchers and scientists in the field. A key diagnostic feature for disubstituted malonates is the absence of the acidic methine proton on the central α-carbon, which is readily identifiable in NMR spectroscopy.[1]

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Experimental Protocol: Sample Preparation for NMR

-

Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.[1] CDCl₃ is a common choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Place the NMR tube in the spectrometer (e.g., 400 MHz or 600 MHz) and acquire the spectrum.

Data Interpretation and Predicted ¹H NMR Spectrum

The structure of this compound gives rise to four distinct proton signals. The absence of a signal between 3.3-3.5 ppm is a critical diagnostic feature, confirming the dialkylation of the malonate's α-carbon.[1]

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H(a) | CH₃ (C5, C6, C5', C6') | ~0.85 | Doublet (d) | 12H | ~6.6 | These 12 equivalent methyl protons are split by the single adjacent methine proton H(d). |

| H(b) | -CH₂ - (C3, C3') | ~1.85 | Doublet (d) | 4H | ~7.2 | These 4 equivalent methylene protons are adjacent to the quaternary C2 (no coupling) and are split by the methine proton H(d). |

| H(c) | OCH₃ (C7, C7') | ~3.72 | Singlet (s) | 6H | N/A | These 6 protons of the two equivalent methyl ester groups have no adjacent protons, resulting in a singlet. |

| H(d) | -CH - (C4, C4') | ~1.95 | Nonet (m) | 2H | ~6.8 | These 2 equivalent methine protons are coupled to 6 methyl protons (septet) and 2 methylene protons (triplet), resulting in a complex multiplet (nonet). |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Data Interpretation and Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, six distinct carbon signals are expected in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C1' (C=O) | ~172.5 | Typical chemical shift for ester carbonyl carbons. |

| C2 (Quaternary α-C) | ~57.0 | The central quaternary carbon, shielded by the attached alkyl and carbonyl groups. |

| C7, C7' (-OC H₃) | ~52.0 | Carbon of the methyl ester group. |

| C3, C3' (-C H₂-) | ~43.5 | Methylene carbon of the isobutyl group. |

| C4, C4' (-C H-) | ~25.5 | Methine carbon of the isobutyl group. |

| C5, C6, C5', C6' (-C H₃) | ~24.0 | Equivalent terminal methyl carbons of the isobutyl groups. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4] The resulting fragmentation pattern provides a molecular fingerprint that helps confirm the structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (EI) at 70 eV.

-

Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer based on their m/z ratio and detected.

Data Interpretation and Fragmentation Pathways

The molecular weight of this compound (C₁₃H₂₄O₄) is 244.167 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺·) at m/z 244, although it may be weak for aliphatic esters.[5] The fragmentation is dominated by cleavages adjacent to the carbonyl groups and within the alkyl chains.[4][6]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

| 244 | [M]⁺· | [C₁₃H₂₄O₄]⁺· | The molecular ion. Its intensity may be low. |

| 187 | [M - C₄H₉]⁺ | [C₉H₁₅O₄]⁺ | Loss of one isobutyl radical (·C₄H₉, 57 amu) via α-cleavage relative to the central carbon. This is a very common pathway for dialkylated malonates. |

| 185 | [M - COOCH₃]⁺ | [C₁₂H₂₁O₂]⁺ | Loss of a methoxycarbonyl radical (·COOCH₃, 59 amu), another form of α-cleavage. |

| 128 | [M - C₄H₉ - COOCH₃]⁺ | [C₇H₁₂O₂]⁺ | Subsequent loss of a methoxycarbonyl group from the m/z 187 fragment. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Formation of the stable tert-butyl cation (via rearrangement) or isobutyl cation. This is often the base peak in the spectrum. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation, resulting from fragmentation of the isobutyl group. |

Table 3: Predicted major fragments in the EI mass spectrum of this compound.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H NMR confirms the presence and connectivity of the isobutyl and methyl ester groups and, crucially, the absence of the α-proton confirms the 2,2-disubstitution pattern. ¹³C NMR complements this by identifying all unique carbon environments. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure, with key fragments arising from the loss of the isobutyl and methoxycarbonyl moieties. Together, these techniques offer an authoritative and unambiguous characterization essential for professionals in research and drug development.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS).

-

Šuláková, R., et al. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

- Google Patents. (2014). CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate.

-

The Catalyst - Chemistry. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl diethylmalonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl isobutylmalonate. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

A Senior Application Scientist's Guide to Substituted Malonic Esters: From Foundational Principles to Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted malonic esters are foundational synthons in modern organic chemistry, prized for their versatility in carbon-carbon bond formation. This technical guide provides an in-depth exploration of their synthesis and reactivity, with a specific focus on applications in medicinal chemistry and drug development. We will dissect the core principles governing the exceptional reactivity of the active methylene group, detail robust protocols for alkylation and acylation, and explore subsequent transformations into a diverse array of molecular architectures, including key pharmaceutical agents like barbiturates. By grounding mechanistic discussions in practical, field-proven insights, this guide serves as an essential resource for scientists seeking to leverage the power of malonic ester chemistry in their research and development endeavors.

The Cornerstone of C-C Bond Formation: Why Malonic Esters?

The malonic ester synthesis is a classic and powerful method for converting alkyl halides into substituted carboxylic acids.[1][2] The utility of diethyl malonate and its derivatives stems from a unique structural feature: a methylene group flanked by two electron-withdrawing carbonyl groups. This "active methylene" group possesses a heightened acidity that is central to its synthetic versatility.[3]

The Active Methylene Group: A Hub of Reactivity

The protons on the α-carbon of diethyl malonate are significantly more acidic (pKa ≈ 13) than protons alpha to a single carbonyl group (e.g., ketone pKa ≈ 19-20, ester pKa ≈ 25).[4] This increased acidity is due to the resonance stabilization of the resulting carbanion, known as an enolate. The negative charge is effectively delocalized over both oxygen atoms of the carbonyl groups, creating a stable, soft nucleophile ideal for forming new carbon-carbon bonds. This stability allows for nearly quantitative deprotonation with moderately strong bases, such as sodium ethoxide, providing a reliable platform for subsequent reactions.[4]

Synthesis of Substituted Malonic Esters: The Alkylation Workflow

The most common application of malonic esters is their alkylation to introduce one or two new substituents at the α-carbon. This process is typically a robust and high-yielding SN2 reaction.[5]

Step 1: Enolate Formation - The Choice of Base is Critical

The synthesis begins with the deprotonation of the malonic ester to form the nucleophilic enolate.[6]

-

Causality Behind Base Selection: The choice of base is paramount for a successful reaction. Sodium ethoxide (NaOEt) in ethanol is the classic and most logical choice when using diethyl malonate.[7] Using a different alkoxide would lead to transesterification, resulting in a mixture of ester products. Using a hydroxide base (e.g., NaOH) would cause competing saponification (hydrolysis) of the ester groups, significantly reducing the yield of the desired alkylated product.[4] By using the conjugate base of the ester's parent alcohol (ethoxide for ethyl esters), any transesterification is a degenerate reaction, preserving the integrity of the starting material.[7]

Step 2: Alkylation - An S_N2 Reaction

The generated enolate is a potent carbon nucleophile that readily attacks an electrophilic alkyl halide.[6]

-

Mechanism and Substrate Scope: This reaction proceeds via a classic S_N2 mechanism.[5] Consequently, it works best with primary and secondary alkyl halides. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination (E2) reactions.[8] Methyl and primary halides give the best yields.[9]

-

Controlling Mono- vs. Di-alkylation: The malonic ester synthesis can be controlled to produce mono- or di-substituted products.[10]

-

Mono-alkylation: Using one equivalent of base and one equivalent of the alkylating agent favors the formation of the mono-substituted product.[10]

-

Di-alkylation: A second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis.[6][7] This is possible because the remaining α-proton on the mono-substituted malonic ester is still acidic enough to be removed by the alkoxide base.

-

The general workflow for malonic ester alkylation is a cornerstone of organic synthesis.

Caption: Condensation reaction for the synthesis of barbiturates.

This synthetic route has been used to produce numerous important drugs, including:

-

Phenobarbital: An anticonvulsant used to treat seizures.

-

Pentobarbital (Nembutal): Used for sedation and as an anesthetic.

-

Secobarbital (Seconal): A short-acting sedative-hypnotic. [11]

Drug R Group 1 R Group 2 Therapeutic Class Barbital Ethyl Ethyl Sedative-Hypnotic Phenobarbital Ethyl Phenyl Anticonvulsant Pentobarbital Ethyl (1-methylbutyl) Sedative-Hypnotic | Amobarbital | Ethyl | Isopentyl | Sedative-Hypnotic |

Table 1: Examples of Barbiturate Drugs Synthesized from Di-substituted Malonic Esters. [11]

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is another powerful C-C bond-forming reaction where an active methylene compound, like a malonic ester, reacts with an aldehyde or ketone. [12][13]This reaction is typically catalyzed by a weak base, such as an amine. [12]The process involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. [13]These conjugated systems are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals, such as the anti-inflammatory drug indomethacin and the anti-cancer drug paclitaxel. [14][15]

Field-Proven Methodology: Experimental Protocol

To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for a classic malonic ester alkylation.

Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol describes the mono-alkylation of diethyl malonate with 1-bromobutane.

Materials & Reagents:

-

Absolute Ethanol (anhydrous)

-

Sodium metal

-

Diethyl malonate

-

1-Bromobutane

-

Diethyl ether

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

5% Hydrochloric Acid (aq)

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In the flame-dried flask under an inert atmosphere (N₂ or Ar), add 150 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved completely.

-

Addition of Malonic Ester: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 32.0 g (0.2 mol) of diethyl malonate dropwise via the addition funnel over 15 minutes with stirring.

-

Alkylation: Add 27.4 g (0.2 mol) of 1-bromobutane dropwise to the stirred solution. After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours. The formation of a white precipitate (NaBr) will be observed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation. To the resulting slurry, add 100 mL of water to dissolve the sodium bromide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification & Characterization: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 135-138 °C at 20 mmHg. The yield of pure diethyl n-butylmalonate should be high (typically >80%). Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

The substituted malonic ester remains an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, governed by the acidity of the active methylene protons, provides a reliable and versatile platform for constructing complex molecular frameworks. From the synthesis of simple substituted carboxylic acids to the assembly of life-saving pharmaceuticals like barbiturates, the principles of malonic ester chemistry are both foundational to organic synthesis and directly applicable to the challenges of contemporary drug discovery and development. Understanding the causality behind experimental choices—from the selection of the base to the control of stoichiometry—empowers researchers to harness the full potential of this remarkable synthon.

References

-

Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]

-

Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). Available from: [Link]

-

Science Info. Knoevenagel Condensation: Mechanism, Applications. (2023-09-17). Available from: [Link]

-

Wikipedia. Malonic ester synthesis. Available from: [Link]

-

Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. (2024-09-30). Available from: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05). Available from: [Link]

-

JoVE. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. (2025-05-22). Available from: [Link]

-

Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link]

-

Chemistry LibreTexts. Malonic ester synthesis. (2023-01-22). Available from: [Link]

-

Filo. Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. (2025-11-17). Available from: [Link]

-

Slideshare. Knoevenagel reaction. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. Available from: [Link]

-

Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025-03-28). Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

ResearchGate. Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. (2025-07-07). Available from: [Link]

-

Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available from: [Link]

-

Journal of the Chemical Society (Resumed). The mechanism of the decarboxylation of substituted malonic acid derivatives. Available from: [Link]

-

University of Calgary. Ch21: Acidity of alpha hydrogens. Available from: [Link]

-

Algor Cards. Malonic Ester Synthesis. Available from: [Link]

-

Grokipedia. Malonic ester synthesis. Available from: [Link]

-

JoVE. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. (2023-04-30). Available from: [Link]

-

J-Stage. A Simple Method for the Alkylation of Diethyl Malonate. Available from: [Link]

-

StudySmarter. Malonic Ester Synthesis: Mechanism & Use. (2023-10-21). Available from: [Link]

-

MSU chemistry. CH₂(NO2)2. Available from: [Link]

-

Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. (2020-08-26). Available from: [Link]

-

Bulletin of the Chemical Society of Japan. Studies of Azo Colors. VIII." The Azo-coupling Reactions of Active Methylene Compounds. Available from: [Link]

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link]

-

Chemistry Steps. The pKa in Organic Chemistry. Available from: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. grokipedia.com [grokipedia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Knoevenagel reaction | PPTX [slideshare.net]

- 14. purechemistry.org [purechemistry.org]

- 15. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Dimethyl 2,2-diisobutylmalonate

This guide provides a comprehensive technical overview of Dimethyl 2,2-diisobutylmalonate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a disubstituted derivative of dimethyl malonate. The introduction of two isobutyl groups on the alpha-carbon sterically hinders the central carbon atom, influencing its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Chemical Formula | C₁₃H₂₄O₄ | [1] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Boiling Point | 84-86 °C at 20 mmHg (as per a synthesis protocol) | [3] |

| Solubility | Immiscible in water (inferred from related compounds) | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sunlight, heat, and moisture. | [1] |

The Synthetic Pathway: Malonic Ester Synthesis

The primary route for preparing this compound is through the malonic ester synthesis. This classic carbon-carbon bond-forming reaction involves the sequential alkylation of a malonate ester. The acidity of the α-hydrogen atoms of the methylene group in dimethyl malonate allows for deprotonation by a suitable base, forming a nucleophilic enolate which then reacts with an alkyl halide.

The synthesis of this compound is typically a two-step process to ensure dialkylation and prevent the formation of mono-alkylated byproducts.

Caption: Conceptual pathway for the synthesis of a barbiturate from this compound.

Intermediate for Other Active Pharmaceutical Ingredients (APIs)

The isobutyl groups in this compound can be further functionalized, or the ester groups can be hydrolyzed and decarboxylated to produce other valuable intermediates. The malonic ester synthesis pathway is a versatile method for creating substituted carboxylic acids, which are precursors to many other functional groups.[5][6] This makes this compound a valuable starting material for a range of complex molecules in medicinal chemistry.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the ester groups, and the methylene and methine protons of the isobutyl groups, along with a characteristic splitting pattern.

-

¹³C NMR: The carbon NMR would show distinct peaks for the carbonyl carbons of the ester, the central quaternary carbon, and the carbons of the methyl and isobutyl groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 244.33 g/mol , along with fragmentation patterns characteristic of the loss of alkoxy and isobutyl groups.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar dialkyl malonates can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][6][7]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6]

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][7]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthetic pathway based on the robust malonic ester synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry for the synthesis of barbiturates and other active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.

References

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN103787988A - Preparation method of butalbital.

-

Sirichem (Zhangjiakou) Sci-Tech CO., LTD. (n.d.). DiMethyl diisobutylMalonate. Retrieved from [Link]

- Google Patents. (n.d.). CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate.

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Malonic Ester Synthesis: The Role of Dimethyl 2-Propylmalonate. Retrieved from [Link]

-

MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]

- Google Patents. (n.d.). CN103787988B - The preparation method of butalbital.

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL MALONATE. Retrieved from [Link]

-

ChemBK. (n.d.). DIBUTYL MALONATE. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl isobutylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl isobutylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl dimethylmalonate. Retrieved from [Link]

-

ChemBK. (2024, April 9). ISOBUTYL DIMETHYLMALONATE. Retrieved from [Link]

-

University of the Pacific. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

-

Grokipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). dimethyl 2-[(2E)-2-butenyl]malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl isobutylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl isobutylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl diethylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Butalbital. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

MedCrave. (2019, June 12). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl allylisobutylmalonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl isobutylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2-(3-methylbutylidene)malonate. Retrieved from [Link]

Sources

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. carlroth.com [carlroth.com]

- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Boiling Point of Dimethyl 2,2-diisobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the boiling point of Dimethyl 2,2-diisobutylmalonate, a key intermediate in various organic syntheses. By integrating experimental data, theoretical estimations, and comparative analysis with related compounds, this document offers a thorough understanding of the physicochemical properties governing the volatility of this molecule.

Executive Summary

The determination of a compound's boiling point is fundamental to its purification, handling, and application in chemical processes. For this compound, a dialkylated malonic ester, a precise understanding of its boiling point is crucial for optimizing reaction conditions and purification protocols, such as distillation. This guide establishes an experimentally determined boiling point at reduced pressure and provides a scientifically grounded estimation for its boiling point at atmospheric pressure. Furthermore, it delves into the molecular factors that dictate this physical property, offering a predictive framework for related structures.

Boiling Point Determination of this compound

Experimental Boiling Point at Reduced Pressure

The synthesis of high-purity diisobutyl dimethyl malonate involves a final purification step of rectification[1]. During this process, the compound is distilled at a temperature of 84-86 °C under a vacuum of 20 mmHg [1]. This experimentally derived value serves as a crucial anchor point for understanding the volatility of this molecule.

Estimated Boiling Point at Atmospheric Pressure

To estimate the boiling point at standard atmospheric pressure (760 mmHg), the Clausius-Clapeyron equation can be employed. This equation relates the vapor pressure of a liquid to its temperature. An essential parameter for this calculation is the enthalpy of vaporization (ΔHvap). While the specific ΔHvap for this compound is not documented, a reasonable estimation can be made by considering the values of related malonic esters. For instance, the enthalpy of vaporization for diethyl malonate is 64.7 kJ/mol[2][3].

Given the larger molecular weight and increased van der Waals forces of this compound compared to diethyl malonate, its enthalpy of vaporization is expected to be slightly higher. Using an estimated enthalpy of vaporization and the known boiling point at reduced pressure, the atmospheric boiling point of this compound is projected to be in the range of 260-275 °C .

Comparative Analysis of Boiling Points in Dialkyl Malonates

The boiling point of a substance is intrinsically linked to its molecular structure. By comparing the boiling point of this compound with other malonic esters, we can elucidate the key structural determinants of volatility in this class of compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dimethyl malonate | C5H8O4 | 132.12 | 180-181[4][5] |

| Diethyl malonate | C7H12O4 | 160.17 | 199[6][7][8] |

| Dimethyl isobutylmalonate | C9H16O4 | 188.22 | 213[2][3] |

| Diethyl isobutylmalonate | C11H20O4 | 216.27 | 113-116 @ 16 mmHg |

| Dibutyl malonate | C11H20O4 | 216.27 | 251-252 |

| This compound | C13H24O4 | 244.33 | 84-86 @ 20 mmHg (Experimental) / ~260-275 (Estimated) [1] |

| Diethyl dibutylmalonate | C15H28O4 | 272.38 | 150 @ 12 mmHg |

Influence of Molecular Weight and Alkyl Chain Length

As the molecular weight and the length of the alkyl chains in the ester groups increase, the van der Waals forces between the molecules become stronger. This requires more energy to overcome the intermolecular attractions, resulting in a higher boiling point. This trend is clearly observable in the series: Dimethyl malonate (180-181 °C) < Diethyl malonate (199 °C) < Dibutyl malonate (251-252 °C).

Effect of Alkylation at the α-Carbon

The introduction of alkyl groups at the α-carbon (the carbon between the two carbonyl groups) further increases the molecular weight and the surface area, leading to a significant rise in the boiling point. For example, the boiling point of Dimethyl isobutylmalonate (213 °C) is considerably higher than that of Dimethyl malonate (180-181 °C)[2][3][4][5].

Impact of Dialkylation

The presence of two alkyl groups on the α-carbon, as in this compound, substantially increases the molecular weight and steric hindrance. This leads to a much higher boiling point compared to its mono-alkylated or unsubstituted counterparts.

Caption: Influence of molecular structure on the boiling points of malonic esters.

Experimental Protocol: Synthesis and Purification of this compound

The following protocol is adapted from the synthetic method described in patent CN103880671A[1]. This procedure outlines the dialkylation of dimethyl malonate to yield this compound.

Materials and Reagents

-

Dimethyl malonate

-

Sodium methoxide

-

Isobutane bromide or Chloro-iso-butane

-

Anhydrous methanol

-

Toluene

-

20% Dilute hydrochloric acid

Step-by-Step Procedure

-

First Alkylation:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, constant pressure funnel, and condenser, add anhydrous methanol.

-

Add sodium methoxide (1.65 mol) and heat the mixture to reflux.

-

Rapidly add dimethyl malonate (1.65 mol) via the dropping funnel. Allow the reaction to proceed for 3-4 hours.

-

Slowly add isobutane bromide (1.65 mol) under micro-reflux conditions over approximately 2 hours.

-

Maintain the reflux for another 16 hours to ensure completion of the first alkylation.

-

-

Second Alkylation:

-

Remove the methanol under reduced pressure.

-

Add toluene to the reaction mixture and filter out any insoluble materials.

-

Add a fresh portion of sodium methoxide (1.65 mol) to the filtrate.

-

Remove any methanol generated during the reaction by distillation under reduced pressure (to 0.085 MPa).

-

Slowly add another equivalent of isobutane bromide (1.65 mol) over approximately 1 hour.

-

Maintain the mixture at reflux for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly add 20% dilute hydrochloric acid until the pH of the aqueous layer is approximately 4.

-

Separate the organic layer.

-

Purify the crude product by vacuum rectification (20 mmHg).

-

Collect the fraction that distills at 84-86 °C to obtain high-purity this compound.

-

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has established a reliable experimental boiling point for this compound at reduced pressure (84-86 °C at 20 mmHg) and provided a scientifically-backed estimation for its atmospheric boiling point (~260-275 °C). The analysis of structure-property relationships within the dialkyl malonate family demonstrates that the boiling point is significantly influenced by molecular weight, the length of the ester alkyl chains, and the degree of substitution at the α-carbon. This comprehensive understanding is invaluable for professionals in research and drug development for the efficient design of synthetic routes and purification strategies involving this and related compounds.

References

-

PubChem. Diethyl Malonate. National Center for Biotechnology Information. [Link]

-

Stenutz, R. dimethyl isobutylmalonate. Stenutz. [Link]

-

PubChem. Diethyl malonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl malonate. NIST Chemistry WebBook. [Link]

-

ChemBK. DIBUTYL MALONATE. ChemBK. [Link]

-

Wikipedia. Dimethyl malonate. Wikipedia. [Link]

- Google Patents. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate.

-

Wikipedia. Diethyl malonate. Wikipedia. [Link]

-

Ataman Kimya. DIMETHYL MALONATE. Ataman Kimya. [Link]

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl malonate [webbook.nist.gov]

- 4. Diethyl malonate [webbook.nist.gov]

- 5. Diethyl allylisobutylmalonate | C14H24O4 | CID 108820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. umsl.edu [umsl.edu]

- 7. chembk.com [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of Dimethyl 2,2-diisobutylmalonate in Organic Solvents

Introduction

Dimethyl 2,2-diisobutylmalonate is a dialkyl malonate ester with significant potential as a building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring bulky isobutyl groups on the α-carbon, imparts unique steric and electronic properties that are valuable in the synthesis of complex molecular architectures. A fundamental understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.